molecular formula C25H22FN7O3S B2583168 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1039052-82-8

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2583168
CAS RN: 1039052-82-8
M. Wt: 519.56
InChI Key: ZSFPBELQZGANJF-UHFFFAOYSA-N
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Description

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H22FN7O3S and its molecular weight is 519.56. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds . The SM coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a versatile method for synthesizing complex organic molecules. The presence of the fluorophenyl group in the compound suggests potential reactivity in palladium-catalyzed processes, where it could act as a precursor for the synthesis of pharmacologically active molecules.

Organoboron Reagent Development

The structure of the compound indicates potential as an organoboron reagent. Organoboron compounds are essential in modern synthetic chemistry for their stability and environmental friendliness. They are commonly used in various organic transformations, including SM couplings , due to their rapid transmetalation properties with palladium(II) complexes .

Biological Activity Screening

Indole derivatives, which share structural similarities with this compound, have been reported to exhibit significant anti-inflammatory and analgesic activities . Therefore, this compound could be a candidate for screening in biological assays to determine its potential as a therapeutic agent.

Chemical Database Inclusion

Chemical databases like ChemSynthesis include compounds with synthesis references and physical properties. Given the complexity of this compound, it could be a valuable addition to such databases, providing researchers with information on its synthesis and potential applications .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-[2-[(5-methylpyrazolidin-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O3S/c1-14-10-20(32-31-14)30-22(35)13-37-25-29-18-5-3-2-4-17(18)23-28-19(24(36)33(23)25)11-21(34)27-12-15-6-8-16(26)9-7-15/h2-9,14,19-20,31-32H,10-13H2,1H3,(H,27,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPFOLZNSEMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

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